[(1-ethyl-1H-pyrazol-4-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings, each substituted with different functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-ethyl-1H-pyrazole with a suitable alkyl halide, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the coupling of the two pyrazole rings via a methylamine linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-pyrazole
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-ethyl-3-(trifluoromethyl)-1H-pyrazole
Uniqueness
(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to its dual pyrazole structure and the presence of both ethyl and trifluoromethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16F3N5 |
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Molecular Weight |
287.28 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C12H16F3N5/c1-3-20-8-9(6-17-20)5-16-7-10-4-11(12(13,14)15)18-19(10)2/h4,6,8,16H,3,5,7H2,1-2H3 |
InChI Key |
SNLYUWYTKPXTOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC(=NN2C)C(F)(F)F |
Origin of Product |
United States |
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